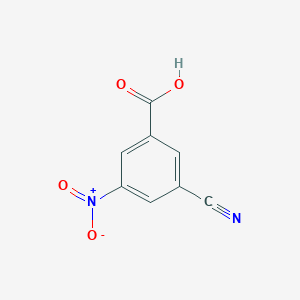

3-Cyano-5-nitrobenzoic acid

Vue d'ensemble

Description

3-Cyano-5-nitrobenzoic acid is a compound with the molecular formula C8H4N2O4 . It contains a benzoic acid group, a nitro group, and a cyano group .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with 3-Amino-5-nitrobenzoic acid, which is dissolved in concentrated hydrochloric acid, diluted with water, and cooled to 0°C. Sodium nitrite is then added, and the pH is adjusted to 6.2 with a saturated sodium carbonate solution. The mixture is then heated with a solution of copper sulfate and potassium cyanide, and the resulting solution is refluxed for 40 minutes .Molecular Structure Analysis

The molecular structure of this compound includes a benzoic acid group, a nitro group, and a cyano group . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Applications De Recherche Scientifique

Alternative Products in Protein Modification

3-Cyano-5-nitrobenzoic acid has been studied for its potential in modifying protein structures. For example, 2-Nitro-5-thiocyanatobenzoic acid, a related compound, has been proposed for converting thiol groups in proteins into their S-cyano derivatives, indicating a similar potential for this compound in biochemical applications (Price, 1976).

Tissue Sulfhydryl Group Analysis

Research has explored the use of related aromatic disulfides like 5,5′-dithiobis(2-nitrobenzoic acid) for determining sulfhydryl groups in biological materials. This research provides insights into the potential application of this compound in similar biochemical analyses (Ellman, 1959).

Synthesis of Functionalized Isoxazoles

This compound derivatives, like 5-acylated 3-cyanoisoxazoles, have been synthesized for various applications. These compounds demonstrate the reactivity of the 3-cyano group towards different chemical processes, highlighting the potential of this compound in organic synthesis (Iwai et al., 2017).

Liquid Crystalline Properties

Compounds with structures similar to this compound have been synthesized to study their liquid crystalline properties. The presence of polar cyano/nitro substituents, as in this compound, plays a crucial role in determining the phase transitions and properties of these liquid crystals (Murthy, 2004).

Cytotoxic Properties of Metal Complexes

Studies have shown that metal complexes with ligands similar to this compound exhibit cytotoxic properties, suggesting potential applications in medicinal chemistry and drug development (Wang & Shi, 2011).

Mécanisme D'action

Target of Action

Nitro compounds, such as 3-cyano-5-nitrobenzoic acid, are known to be important nitrogen derivatives .

Mode of Action

The mode of action of this compound involves interactions with its targets, leading to various changes. The nitro group in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Biochemical Pathways

Nitro compounds can participate in various reactions, including the suzuki–miyaura (sm) coupling reaction , which involves the conjoining of chemically differentiated fragments with the metal catalyst .

Pharmacokinetics

The polar character of the nitro group in nitro compounds results in lower volatility compared to ketones of about the same molecular weight .

Result of Action

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

Action Environment

The broad application of sm coupling, a reaction in which nitro compounds can participate, arises from the exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

3-cyano-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c9-4-5-1-6(8(11)12)3-7(2-5)10(13)14/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUIBKBNBPSUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620507 | |

| Record name | 3-Cyano-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98556-65-1 | |

| Record name | 3-Cyano-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

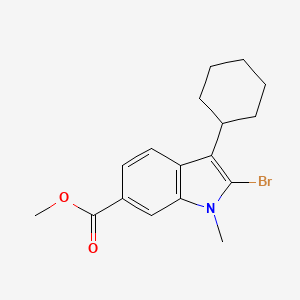

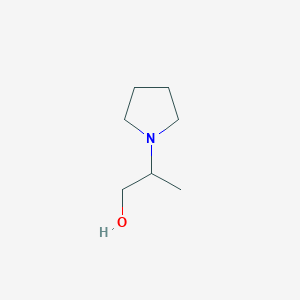

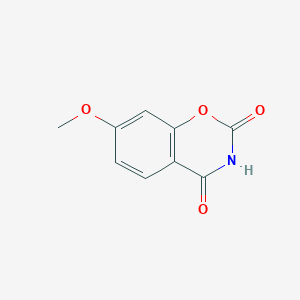

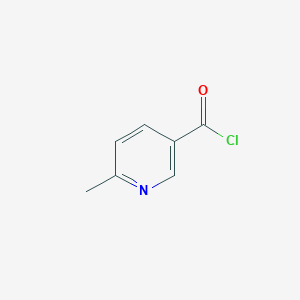

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B1358082.png)

![6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1358084.png)

![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1358085.png)